molecular formula C10H20ClNO2 B13355138 3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride

3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B13355138
M. Wt: 221.72 g/mol
InChI Key: UXFJVHHETLVJDW-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)-1,7,7-trimethylbicyclo[221]heptan-2-ol hydrochloride is a bicyclic compound with a unique structure that includes a hydroxyamino group and a trimethyl-substituted bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from α-pinene.

    Hydroxyamino Group Introduction: The hydroxyamino group is introduced through a series of reactions, including oxidation and amination.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure but lacks the hydroxyamino group.

    Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl-: Another related compound with a different substitution pattern.

Uniqueness

3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

3-(hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13;/h6-8,11-13H,4-5H2,1-3H3;1H

InChI Key

UXFJVHHETLVJDW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2NO)O)C)C.Cl

Origin of Product

United States

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